Potassium 6-(methyl(phenylsulphonyl)amino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 6-(methyl(phenylsulphonyl)amino)hexanoate is a chemical compound with the molecular formula C13H18KNO4S and a molecular weight of 323.44962 g/mol . It is known for its unique structure, which includes a potassium salt of 6-(methyl(phenylsulphonyl)amino)hexanoic acid. This compound is utilized in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium 6-(methyl(phenylsulphonyl)amino)hexanoate typically involves the reaction of 6-aminohexanoic acid with methyl phenyl sulfone under specific conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 6-(methyl(phenylsulphonyl)amino)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Potassium 6-(methyl(phenylsulphonyl)amino)hexanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of potassium 6-(methyl(phenylsulphonyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to potassium 6-(methyl(phenylsulphonyl)amino)hexanoate include:
- Sodium 6-(methyl(phenylsulphonyl)amino)hexanoate
- Lithium 6-(methyl(phenylsulphonyl)amino)hexanoate
- 6-(Methyl(phenylsulphonyl)amino)hexanoic acid
Uniqueness
This compound is unique due to its specific potassium salt form, which imparts distinct solubility and reactivity properties compared to its sodium and lithium counterparts. This uniqueness makes it particularly valuable in certain chemical and biological applications .
Eigenschaften
CAS-Nummer |
94134-00-6 |
---|---|
Molekularformel |
C13H18KNO4S |
Molekulargewicht |
323.45 g/mol |
IUPAC-Name |
potassium;6-[benzenesulfonyl(methyl)amino]hexanoate |
InChI |
InChI=1S/C13H19NO4S.K/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
CTWVOIURYAXYBM-UHFFFAOYSA-M |
Kanonische SMILES |
CN(CCCCCC(=O)[O-])S(=O)(=O)C1=CC=CC=C1.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.